2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3O5 and its molecular weight is 438.26. The purity is usually 95%.
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Scientific Research Applications
Chemotherapeutic Agents and Antimicrobial Activity
Research has identified a series of hydrazide and oxadiazole derivatives synthesized using 3-methoxyphenol, showing promising cytotoxic and antimicrobial activities against a variety of bacteria, fungi, and human tumor cell lines including lung and breast cancer cell lines. These compounds, particularly those bearing 1,3,4-oxadiazole rings and moieties like 6-methoxy benzothiazole, have demonstrated high inhibitory activity against tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).
Antiproliferative and Antimicrobial Agents
Another study focused on designing and synthesizing novel 1,3,4-oxadiazole derivatives for evaluation as Collapsin response mediator protein 1 (CRMP 1) inhibitors targeting small lung cancer. These compounds have shown considerable inhibition of cell growth, presenting a new avenue for cancer therapy and research into antimicrobial properties (Panchal et al., 2020).
Hypoglycemic Activity
Research into novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives has revealed significant hypoglycemic activity in an animal model, highlighting their potential in diabetes treatment. These studies underscore the importance of such derivatives in developing new therapeutic strategies for diabetes management (Nikaljea et al., 2012).
Energetic Materials and Insensitive Munitions
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for potential use as insensitive energetic materials. These materials exhibit moderate thermal stabilities and high insensitivity towards impact and friction, suggesting their application in safer, more stable energetic materials for military and industrial purposes (Yu et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have been evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus. This indicates their potential as lead compounds for the development of new nematicides, contributing to agricultural pest management strategies (Liu et al., 2022).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5/c1-26-13-3-5-14(6-4-13)27-10-17-23-19(29-24-17)9-22-18(25)11-28-16-7-2-12(20)8-15(16)21/h2-8H,9-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNCVLABUWVZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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